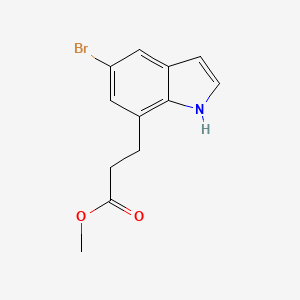![molecular formula C13H15NO3 B13907825 6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)
6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[2H-1-benzopyran-2,4’-piperidin]-4(3H)-one, 6-hydroxy- is a complex organic compound known for its unique structural features and versatile applications. This compound belongs to the class of spiropyrans, which are characterized by their ability to undergo reversible photoisomerization. The presence of the spiro linkage between the benzopyran and piperidinone moieties imparts significant stability and distinct chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-1-benzopyran-2,4’-piperidin]-4(3H)-one, 6-hydroxy- typically involves a multi-step process. One common method includes the condensation of a suitable benzopyran derivative with a piperidinone precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent choice play crucial roles in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of continuous flow reactors can also be explored to enhance the scalability and reduce the production time.
化学反応の分析
Types of Reactions
Spiro[2H-1-benzopyran-2,4’-piperidin]-4(3H)-one, 6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
Spiro[2H-1-benzopyran-2,4’-piperidin]-4(3H)-one, 6-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the development of optical sensors and switches.
Biology: Explored for its potential in biological imaging and as a molecular probe.
Medicine: Investigated for its therapeutic properties, including potential use in drug delivery systems.
Industry: Utilized in the production of smart materials and coatings that respond to light stimuli.
作用機序
The mechanism of action of Spiro[2H-1-benzopyran-2,4’-piperidin]-4(3H)-one, 6-hydroxy- involves photoisomerization, where the compound undergoes a reversible transformation between two isomeric forms upon exposure to light. This process is facilitated by the spiro linkage, which allows for the efficient conversion between the closed spiropyran form and the open merocyanine form. The molecular targets and pathways involved in this mechanism are primarily related to the interaction of the compound with light and its subsequent structural changes.
類似化合物との比較
Similar Compounds
Spiro[2H-1-benzopyran-2,2’-indoline]: Another spiropyran derivative with similar photochromic properties.
Spiro[2H-1-benzopyran-2,2’-quinoline]: Known for its use in optical applications.
Spiro[2H-1-benzopyran-2,2’-benzothiazole]: Exhibits unique electronic properties.
Uniqueness
Spiro[2H-1-benzopyran-2,4’-piperidin]-4(3H)-one, 6-hydroxy- stands out due to its specific structural configuration, which imparts enhanced stability and distinct reactivity compared to other spiropyran derivatives. Its ability to undergo efficient photoisomerization makes it particularly valuable in applications requiring precise control over molecular transformations.
特性
IUPAC Name |
6-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-14-6-4-13/h1-2,7,14-15H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTCDZWONRFBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile](/img/structure/B13907744.png)
![(3R)-3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13907746.png)
![[3-[6-(Pyridin-2-ylmethoxy)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazol-5-yl]methanol](/img/structure/B13907748.png)
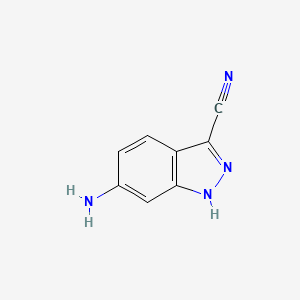
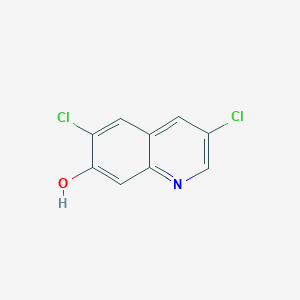
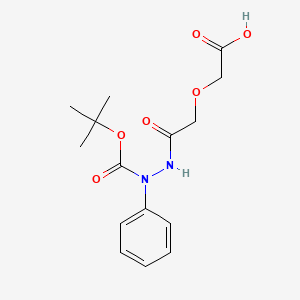
![1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea](/img/structure/B13907773.png)
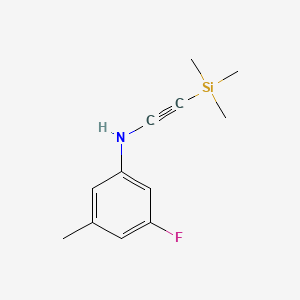
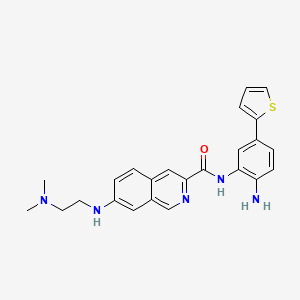

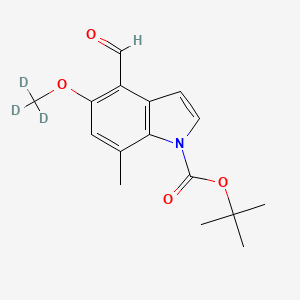
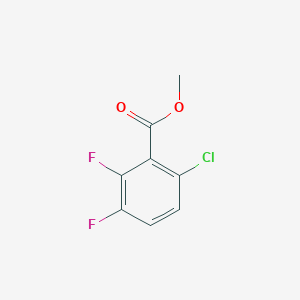
![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)
